Lipophilicity Differentiation: Propyl vs. Isopropyl Substituent Alters LogP and Partitioning Behavior
5-(4-n-Propylphenyl)-5-oxovaleric acid exhibits a calculated LogP of 3.08, whereas its closest structural analog, 5-(4-iso-propylphenyl)-5-oxovaleric acid, has a higher LogP of 3.25 [1]. This ΔLogP of 0.17 units, while modest, corresponds to an approximately 1.5-fold increase in lipophilicity, which can influence membrane permeability and organic/aqueous partition coefficients in biphasic reaction systems [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.07670 |
| Comparator Or Baseline | 5-(4-iso-Propylphenyl)-5-oxovaleric acid: LogP = 3.24760 |
| Quantified Difference | ΔLogP = 0.1709 units (approx. 5.6% higher for the isopropyl analog) |
| Conditions | Predicted/calculated data based on structural parameters; no explicit experimental conditions provided |
Why This Matters
The lower lipophilicity of the n-propyl analog may be advantageous when designing compounds with reduced off-target binding or improved aqueous solubility, or when precise partition behavior in a specific solvent system is required for a validated synthetic route.
- [1] ChemSrc. 5-(4-异-丙基苯基)-5-氧代戊酸. CAS 18847-18-2. LogP value. Accessed 2026. View Source
- [2] PubChem. 5-(4-iso-Propylphenyl)-5-oxovaleric acid. XLogP3 value. Accessed 2026. View Source
